1-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}-1H-pyrazole-4-carboxamide
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Overview
Description
1-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structural features, which include a pyrazole ring, a piperidine sulfonyl group, and an isopropoxybenzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of the pyrazole ring using a sulfonyl chloride derivative of piperidine.
Attachment of the Isopropoxybenzyl Group: This is typically done through a nucleophilic substitution reaction where the pyrazole derivative reacts with an isopropoxybenzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
1-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-1-methyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide
- N-(4-ethoxybenzyl)-1-methyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide
Uniqueness
1-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}-1H-pyrazole-4-carboxamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
1-methyl-3-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-propan-2-yloxyphenyl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4S/c1-15(2)29-18-7-5-17(6-8-18)13-22-20(26)19-14-24(4)23-21(19)30(27,28)25-11-9-16(3)10-12-25/h5-8,14-16H,9-13H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBMQHRUGZHCRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=NN(C=C2C(=O)NCC3=CC=C(C=C3)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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